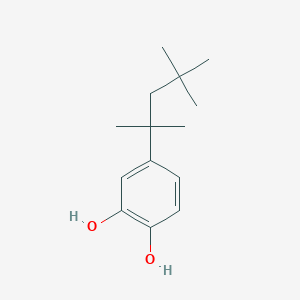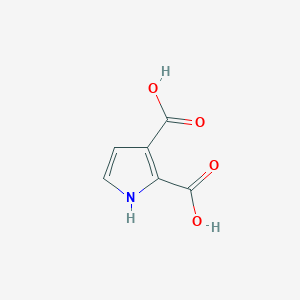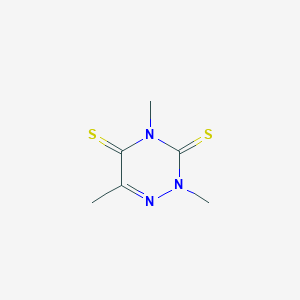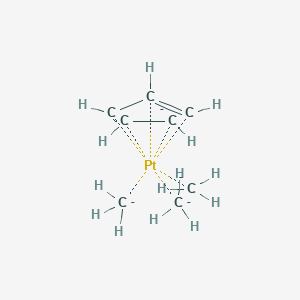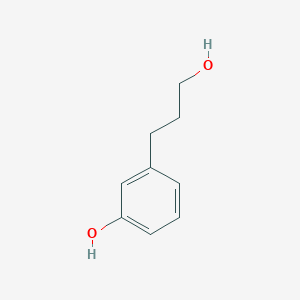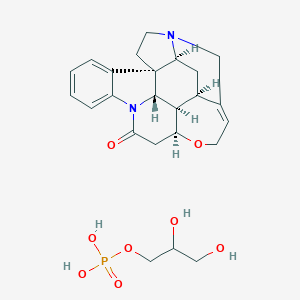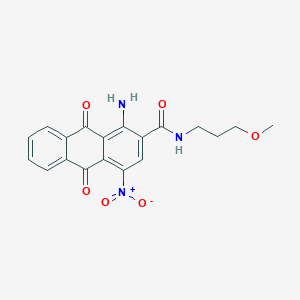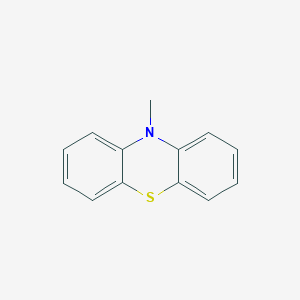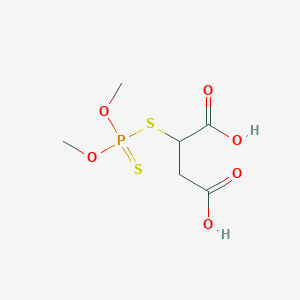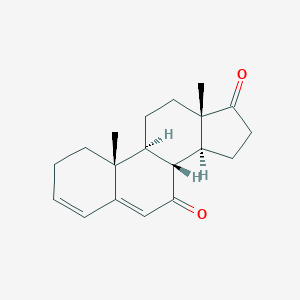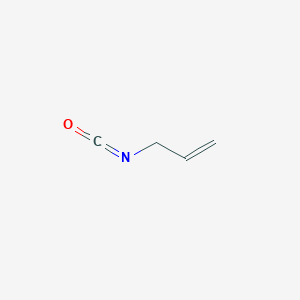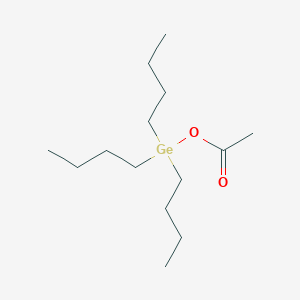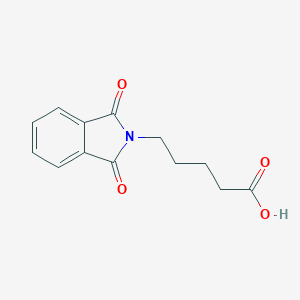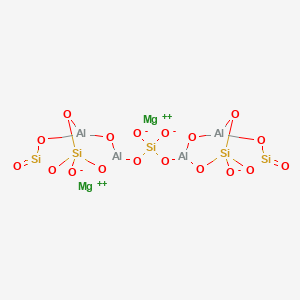
Cordierite
Übersicht
Beschreibung
Cordierite is a magnesium iron aluminium cyclosilicate mineral with the chemical formula (Mg,Fe)₂Al₄Si₅O₁₈. It was discovered in 1813 and named after the French geologist Louis Cordier. This compound is known for its unique properties, including its pleochroism, which means it can show different colors when viewed from different angles. This mineral is commonly found in high-temperature metamorphic rocks, granites, and rhyolites .
Vorbereitungsmethoden
Cordierite can be synthesized through various methods, including:
Solid-State Sintering: This involves mixing raw materials such as talc, kaolin, and alumina, followed by heating at high temperatures.
Chemical Coprecipitation: This method involves the coprecipitation of magnesium, aluminum, and silicon compounds, followed by rotation evaporation and solid reaction sintering.
Industrial production of this compound often involves the use of natural raw materials like coal series kaolin, which undergoes sintering at temperatures between 1280°C and 1420°C .
Analyse Chemischer Reaktionen
Cordierite undergoes several types of chemical reactions, including:
Dehydration Melting: In the presence of biotite, this compound can form through the breakdown of biotite and the release of aluminum, producing quartz as a byproduct.
Subsolidus Reactions: This compound can form at subsolidus conditions through the reaction of biotite, sillimanite, and quartz, producing higher-Ti and higher-Fe biotite, K-feldspar, ilmenite, and water.
Common reagents used in these reactions include biotite, sillimanite, and quartz, with major products being quartz, K-feldspar, and ilmenite.
Wissenschaftliche Forschungsanwendungen
Cordierite has numerous applications in scientific research and industry:
Refractory Materials: Due to its high thermal stability and low thermal expansion, this compound is used in the production of refractory materials for kilns and furnaces.
Catalytic Converters: This compound ceramics are used in catalytic converters for automobiles due to their excellent thermal shock resistance.
Electronic Substrates: This compound is used in low-temperature co-fired ceramics (LTCC) for electronic packaging and microwave devices.
Environmental Applications: This compound is used in the production of sorbents for wastewater purification and filtering elements.
Wirkmechanismus
The mechanism of action of cordierite involves its unique crystal structure, which imparts high thermal stability and low thermal expansion. The formation of this compound involves the ordering of aluminum and silicon atoms within the crystal lattice, which stabilizes the structure at high temperatures . This ordering process is crucial for the material’s thermal and mechanical properties.
Vergleich Mit ähnlichen Verbindungen
Cordierite is often compared with similar compounds such as:
Sekaninaite: This is the iron-rich analogue of this compound, with a similar crystal structure but different chemical composition.
Beryl: This compound’s structure is somewhat similar to that of beryl, another cyclosilicate mineral.
This compound’s unique combination of thermal stability, low thermal expansion, and dielectric properties make it distinct from these similar compounds.
Eigenschaften
IUPAC Name |
dimagnesium;dioxido-bis[(1-oxido-3-oxo-2,4,6,8,9-pentaoxa-1,3-disila-5,7-dialuminabicyclo[3.3.1]nonan-7-yl)oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4Al.2Mg.2O6Si2.O4Si.2O/c;;;;;;2*1-7(2)6-8(3,4)5;1-5(2,3)4;;/q6*+2;3*-4;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKIRARMQDRGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]12O[Al](O[Al](O1)O[Si]([O-])([O-])O[Al]3O[Al]4O[Si](=O)O[Si](O4)(O3)[O-])O[Si](=O)O2.[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al4Mg2O18Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12330-40-4 (hydrate) | |
| Record name | Cordierite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
584.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Blue, gray, or brown mineral; [Merck Index] White solid; [Corning MSDS] | |
| Record name | Cordierite (Mg2[Al4O3(SiO3)5]) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cordierite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20482 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1302-88-1, 12330-40-4 | |
| Record name | Cordierite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cordierite (Mg2[Al4O3(SiO3)5]) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mg-cordierite, aluminium magnesium silicate (4:2:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cordierite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


